molecular formula C7H10BN3O3 B13454241 (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid

(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B13454241
M. Wt: 194.99 g/mol
InChI Key: IPCUYCBWEMAVCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of appropriate pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for boronic acid derivatives often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield boronic esters, while reduction reactions can produce boranes .

Scientific Research Applications

(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool in medicinal chemistry and biochemistry .

Properties

Molecular Formula

C7H10BN3O3

Molecular Weight

194.99 g/mol

IUPAC Name

[2-(3-hydroxyazetidin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H10BN3O3/c12-6-3-11(4-6)7-9-1-5(2-10-7)8(13)14/h1-2,6,12-14H,3-4H2

InChI Key

IPCUYCBWEMAVCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CC(C2)O)(O)O

Origin of Product

United States

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